4-Bromo-7-methylindole-3-carbaldehyde
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Overview
Description
4-Bromo-7-methylindole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 7th position, and an aldehyde group at the 3rd position of the indole ring. It is used as a precursor in the synthesis of various biologically active molecules and has applications in multiple fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methylindole-3-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 7-methylindole-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-methylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 4-Bromo-7-methylindole-3-carboxylic acid.
Reduction: 4-Bromo-7-methylindole-3-methanol.
Substitution: 4-Methoxy-7-methylindole-3-carbaldehyde
Scientific Research Applications
4-Bromo-7-methylindole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving indole derivatives.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Bromo-7-methylindole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological activities and pathways, such as enzyme inhibition or activation .
Comparison with Similar Compounds
- 7-Bromo-5-methylindole-3-carboxaldehyde
- 5-Methoxyindole-3-carbaldehyde
- Indole-3-acetic acid
Comparison: 4-Bromo-7-methylindole-3-carbaldehyde is unique due to the specific positioning of the bromine and methyl groups on the indole ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other indole derivatives. For example, 7-Bromo-5-methylindole-3-carboxaldehyde has a carboxaldehyde group at a different position, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
4-bromo-7-methyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-3-8(11)9-7(5-13)4-12-10(6)9/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXIKUOCWXDCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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